1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, ((3-methylbenzoyl)oxy)methyl ester
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Overview
Description
1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, ((3-methylbenzoyl)oxy)methyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, ((3-methylbenzoyl)oxy)methyl ester typically involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, ((3-methylbenzoyl)oxy)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce halogens or other functional groups into the indole ring.
Scientific Research Applications
1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, ((3-methylbenzoyl)oxy)methyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, ((3-methylbenzoyl)oxy)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-: A related compound with slight structural differences.
Uniqueness
1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, ((3-methylbenzoyl)oxy)methyl ester is unique due to its specific functional groups and esterification, which confer distinct chemical and biological properties. These unique features make it valuable for various scientific and industrial applications.
Properties
CAS No. |
62751-73-9 |
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Molecular Formula |
C28H24ClNO6 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxymethyl 3-methylbenzoate |
InChI |
InChI=1S/C28H24ClNO6/c1-17-5-4-6-20(13-17)28(33)36-16-35-26(31)15-23-18(2)30(25-12-11-22(34-3)14-24(23)25)27(32)19-7-9-21(29)10-8-19/h4-14H,15-16H2,1-3H3 |
InChI Key |
YKZALGKFMFHYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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